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Compound of Interest

Compound Name: 1,2,3-Trifluorobenzene

Cat. No.: B074907

An In-depth Technical Guide on the Crystal Structure of 1,2,3-Trifluorobenzene
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of 1,2,3-
trifluorobenzene (CsHsF3). The information presented is collated from single-crystal X-ray
diffraction studies, offering valuable insights for researchers in crystallography, medicinal
chemistry, and materials science.

Crystallographic Data

The crystal structure of 1,2,3-trifluorobenzene has been determined by single-crystal X-ray
diffraction.[1][2] The key crystallographic parameters are summarized in the table below for
clear and concise reference.
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Parameter Value
Chemical Formula CeHsF3
Molecular Weight 132.08 g/mol
Crystal System Monoclinic
Space Group C2/c

a 7.4238 (19) A
b 11.590 (3) A
C 7.0473 (17) A
a 90°

B 112.783 (4)°
y 90°

Volume 559.1 (2) A3
z 4
Temperature 233K
Radiation Mo Ka (A = 0.71073 A)
Density (calculated) 1.569 Mg/ms3
Absorption Coefficient () 0.16 mm—1
R-factor 0.061
wR-factor 0.226

Table 1: Summary of crystallographic data for 1,2,3-trifluorobenzene. Data sourced from
Kirchner et al. (2009).[1][2]

Molecular and Crystal Packing Analysis

In the crystalline state, the 1,2,3-trifluorobenzene molecule lies on a twofold rotation axis.[1][2]
The crystal packing is primarily governed by a combination of weak intermolecular interactions,
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namely C-H---F hydrogen bonds and mt—Tt stacking interactions.[1][2]

The C-H---F interactions are described as weak electrostatic and dispersive forces.[1][2] These
interactions form one-dimensional tapes of molecules. These tapes are further connected into
corrugated two-dimensional sheets through bifurcated C-H---F hydrogen bonds.[1][2] The
packing in the third dimension is established by 11—1t stacking interactions, with a centroid-
centroid distance of 3.6362 (14) A.[2]

Experimental Protocol

The determination of the crystal structure of 1,2,3-trifluorobenzene involved the following key
experimental steps:

3.1. Crystal Growth

Since 1,2,3-trifluorobenzene is a liquid at room temperature, single crystals suitable for X-ray
diffraction were grown in situ.[3] Commercially available samples were used and subjected to a
zone melting technique in a quartz capillary at 235 K.[4]

3.2. Data Collection

A single crystal of 1,2,3-trifluorobenzene with dimensions of 0.30 x 0.30 x 0.30 mm was used
for data collection.[1] The data were collected on a Siemens SMART three-axis goniometer
equipped with an APEXII area-detector system diffractometer.[1][2] The data collection was
performed at a temperature of 233 K using molybdenum Ka radiation (A = 0.71073 A).[1][2] A
total of 1074 reflections were measured, of which 634 were independent.[2] A multi-scan
absorption correction was applied to the collected data using SADABS.[1][2]

3.3. Structure Solution and Refinement

The crystal structure was solved using direct methods.[1] The refinement of the structure was
carried out on F2 using all independent reflections.[1] The hydrogen atom positions were
constrained using a riding model.[4]

Visualizations

4.1. Experimental Workflow
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The following diagram illustrates the logical workflow for the determination of the crystal
structure of 1,2,3-trifluorobenzene.
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Crystal structure determination workflow for 1,2,3-trifluorobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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